
2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone" is a derivative of indan-1,3-dione, which is a scaffold for various chemical reactions and syntheses. The indan-1,3-dione moiety is known for its reactivity and ability to form multiple derivatives, including those with cyclopropane rings and hydrazone functionalities. The papers provided discuss various related compounds and their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of cyclopropane-containing indan-1,3-dione derivatives is a topic of interest in the literature. For instance, the triphenylarsine-catalyzed cyclopropanation approach allows for the highly stereoselective synthesis of trans-2,3-dihydro-spiro[cyclopropane-1,2′-indan-1′,3′-dione] from alkenes and phenacyl bromide in organic solvents . Additionally, an efficient method for synthesizing nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes using a sulfonium salt has been reported, which is applicable to various diones including 1,3-indanedione .
Molecular Structure Analysis
The molecular structure of related compounds reveals interesting features. For example, the trispiro-conjoined cyclopropane compound formed from the oxidation of a dione derivative exhibits a dynamic equilibrium between a cyclopropane ring and biradical species, with the C–C bond length being unusually long . In another case, the compound 2-(2-thiazolylhydrazono)indan-1,3-dione exists as a keto-hydrazone tautomer in the solid state, with the molecule being essentially planar and featuring a strong intramolecular hydrogen bond .
Chemical Reactions Analysis
The reactivity of these compounds in different solvents is also of interest. The cyclopropanation reaction catalyzed by triphenylarsine is more reactive in water than in organic solvent, and the use of water as a solvent leads to the formation of the cis isomer . This highlights the influence of solvent on the stereochemistry and reactivity of the cyclopropanation reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The dynamic equilibrium between different forms of the molecule, as seen in the trispiro-conjoined cyclopropane compound, suggests sensitivity to environmental conditions such as solvent and temperature . The planarity and intramolecular hydrogen bonding in the thiazolylhydrazono derivative may also influence its physical properties, such as melting point and solubility.
Scientific Research Applications
Structural Analysis and Tautomerism : A study by Özbey et al. (1997) on a closely related compound, 2-(2-Thiazolylhydrazono)indan-1,3-dione, provides insights into its structural features. This compound exists as a keto-hydrazone tautomer and exhibits strong intramolecular hydrogen bonding, indicating potential for similar behavior in 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone (Özbey, Temel, Özgün, & Ertan, 1997).
Chemosensing Applications : Subhasri and Anbuselvan (2014) explored the use of substituted aryl hydrazones of β-diketones as chemosensors. These compounds, including variants of indane-1,3-dione hydrazones, demonstrated selective and sensitive detection of Co2+ ions, highlighting their potential as effective chemosensors (Subhasri & Anbuselvan, 2014).
Biological and Medicinal Applications : The review by Pigot, Brunel, and Dumur (2022) on indane-1,3-dione, a related scaffold, highlights its versatile applications ranging from biosensing, bioactivity, bioimaging to electronics and photopolymerization. This suggests that derivatives like this compound may also find similar applications in diverse fields (Pigot, Brunel, & Dumur, 2022).
Anticoagulant and Antimicrobial Activities : A study by Jubie et al. (2010) on hydrazones and carbazones of indane-1,3-dione revealed significant anticoagulant and antimicrobial activities. This suggests the potential use of this compound in medical research and pharmaceutical applications (Jubie, Meena, Ramaseshu, Jawahar, & Vijayakumar, 2010).
Applications in Organic Synthesis : Duan et al. (2016) developed a cuprous cyanide-catalyzed heteroannulation reaction of 2-arylideneindane-1,3-dione for the synthesis of novel spiro[indane-1,3-dione-1-pyrrolines]. This indicates the utility of indane-1,3-dione derivatives in advanced organic synthesis and the potential of this compound in similar reactions (Duan, Cheng, Li, & Li, 2016).
Mechanism of Action
Target of Action
Indane-1,3-dione, a closely related compound, is known to be a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mode of Action
Without specific information on “2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone”, it’s difficult to describe its mode of action. Compounds with similar structures are often involved in electron transfer processes, acting as electron acceptors .
Biochemical Pathways
Indane-1,3-dione and its derivatives have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .
Result of Action
Similar compounds have been used in the design of biologically active molecules .
properties
IUPAC Name |
2-[(E)-C-cyclopropylcarbonohydrazonoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-15-11(7-5-6-7)10-12(16)8-3-1-2-4-9(8)13(10)17/h1-4,7,10H,5-6,14H2/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGAKFIFEQVFON-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NN)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=N\N)/C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

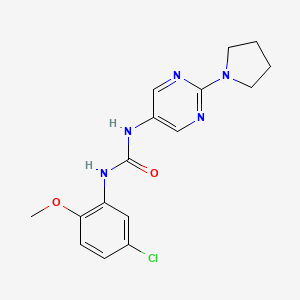
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2516729.png)
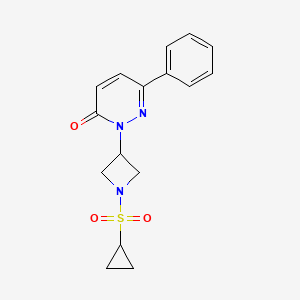

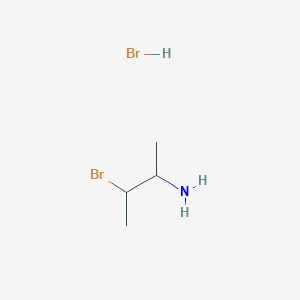
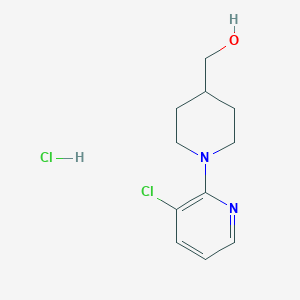
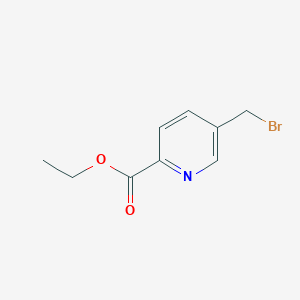
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)
![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2516742.png)
![2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2516743.png)
![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)
